molecular formula C11H17NO B2491174 N-(2-Ethoxyphenyl)-N-propylamine CAS No. 899710-11-3

N-(2-Ethoxyphenyl)-N-propylamine

Cat. No. B2491174
CAS RN: 899710-11-3
M. Wt: 179.263
InChI Key: BWWYHJBKZRGSLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-Ethoxyphenyl)-N-propylamine, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, has been characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations. These studies reveal the intricacies of intramolecular and intermolecular interactions that stabilize the molecular structure and influence its reactivity and properties (P. Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-(2-Ethoxyphenyl)-N-propylamine and its derivatives are diverse, including catalytic processes that lead to the formation of complex molecules. For instance, dirhodium(II) acetate catalyzes a three-component reaction involving phenyldiazoacetate, arylamine, and imine to synthesize 1,2-diamines, demonstrating the compound's versatility in synthetic chemistry (Yuanhua Wang et al., 2003).

Physical Properties Analysis

The physical properties of N-(2-Ethoxyphenyl)-N-propylamine derivatives are crucial for understanding their behavior in different environments. These properties, such as melting points, solubility, and phase behavior, depend on the molecular structure and the nature of substituents. Detailed studies on related compounds provide insights into how these physical properties are influenced by molecular modifications.

Chemical Properties Analysis

The chemical properties of N-(2-Ethoxyphenyl)-N-propylamine, including reactivity, stability, and functional group behavior, are essential for its application in synthetic chemistry and material science. Investigations into related compounds, such as N-alkylphenylphosphinoylhydroxylamines, highlight the chemical versatility and potential for selective transformations, showcasing the compound's broad utility (M. J. Harger, A. Smith, 1987).

Scientific Research Applications

Analytical Characterizations and Structural Elucidation

N-(2-Ethoxyphenyl)-N-propylamine, as part of the N-alkyl-arylcyclohexylamines family, has been studied for its analytical characterizations and structural elucidation. Wallach et al. (2016) describe the syntheses of fifteen N-alkyl-arylcyclohexylamines, including N-(2-Ethoxyphenyl)-N-propylamine, and their analytical characterizations using various techniques such as gas chromatography, high-performance liquid chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, ultraviolet diode array detection, and infrared spectroscopy (Wallach et al., 2016).

Pharmacological Actions and Comparative Studies

In earlier research, the pharmacological actions of β-phenyl-N-propylamines, including methoxy derivatives like N-(2-Ethoxyphenyl)-N-propylamine, were studied. Graham and Cartland (1944) found that the methoxy derivatives were better bronchodilators compared to their hydroxyl analogues and were also more toxic intravenously in rats. They also noted a relationship between pressor action and naso-mucous membrane vasoconstriction (Graham & Cartland, 1944).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of compounds related to N-(2-Ethoxyphenyl)-N-propylamine have been explored. Jarrahpour and Zarei (2007) demonstrated the synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate, offering insights into the chemical behavior and potential applications of similar compounds (Jarrahpour & Zarei, 2007).

Antibacterial and Modulatory Activity

Recent studies have also focused on the antibacterial and modulatory activity of compounds structurally related to N-(2-Ethoxyphenyl)-N-propylamine. Figueredo et al. (2020) investigated the pharmacological properties of various compounds, revealing potential antibacterial agents for specific proteins and suggesting therapeutic alternatives to bacterial resistance (Figueredo et al., 2020).

Luminescence Studies

Yang et al. (2006) conducted a study involving the synthesis of a hexanuclear Zn-Nd complex using a Schiff-base ligand related to N-(2-Ethoxyphenyl)-N-propylamine, demonstrating applications in luminescence (Yang et al., 2006).

properties

IUPAC Name

2-ethoxy-N-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-9-12-10-7-5-6-8-11(10)13-4-2/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWYHJBKZRGSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethoxyphenyl)-N-propylamine

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